molecular formula C9H11ClO B162340 2-(4-Chlorophenyl)propan-2-ol CAS No. 1989-25-9

2-(4-Chlorophenyl)propan-2-ol

Cat. No.: B162340
CAS No.: 1989-25-9
M. Wt: 170.63 g/mol
InChI Key: JQZCRSDZIWKYBF-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceutical agents.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)propan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isopropylmagnesium chloride (Grignard reagent) followed by hydrolysis . The reaction conditions generally include:

    Solvent: Ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Chlorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or under acidic conditions.

    Reduction: Reagents like or .

    Substitution: Reagents like or in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of various .

    Substitution: Formation of .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl alcohol
  • 4-Chlorobenzyl alcohol
  • 2,4-Dichlorobenzyl alcohol

Comparison:

  • Benzyl alcohol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
  • 4-Chlorobenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups, affecting its steric and electronic properties.
  • 2,4-Dichlorobenzyl alcohol: Contains an additional chlorine substituent, which can influence its reactivity and biological activity.

Uniqueness: 2-(4-Chlorophenyl)propan-2-ol is unique due to the presence of both the chlorine substituent and the alpha,alpha-dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

2-(4-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZCRSDZIWKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173647
Record name p-Chloro-alpha,alpha-dimethylbenzyl alcohol
Source EPA DSSTox
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Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989-25-9
Record name 4-Chloro-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1989-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chloro-alpha,alpha-dimethylbenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chloro-alpha,alpha-dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chloro-α,α-dimethylbenzyl alcohol
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Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (5.63 mg, 0.117 mmol) in ether was added a solution of 2-(4-chloro-phenyl)-propan-2-ol (CAS 1989-25-9) in ether (1.5 ml) at 0° C. The mixture was stirred for 90 minutes, then trichloroacetonitrile (112 μl, 1.11 mmol) was added and stirring was continued for 3 h at 0° C. Then all volatiles were removed and pentane (1 ml) and MeOH (4.74 μl) were added. The suspension was stirred for 1 h. Filtration and concentration of the filtrate yielded the title compound in a mixture with 2-(4-chloro-phenyl)-propan-2-ol which was used in the next reaction step without further purification.
Quantity
5.63 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three

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